molecular formula C20H40N2O8 B1619778 Dimethyl-amino-acetylgluconic acid CAS No. 13149-69-4

Dimethyl-amino-acetylgluconic acid

Cat. No. B1619778
CAS RN: 13149-69-4
M. Wt: 436.5 g/mol
InChI Key: RVSTWRHIGKXTLG-WCXIOVBPSA-N
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Description

Dimethyl-amino-acetylgluconic acid (DMAG) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAG is a derivative of gluconic acid and is synthesized by the reaction of gluconic acid with dimethylamine.

Scientific Research Applications

1. Impact on Electrospray Ionization Efficiency

  • Dimethyl-amino-acetylgluconic acid derivatives, like dimethylated peptides, have been shown to enhance ionization efficiency in electrospray ionization (ESI). This is due to increased hydrophobicity and the maintenance of a positive charge under common liquid chromatography (LC) conditions. This enhanced efficiency leads to improved protein identification sensitivity in mass spectrometry, as compared to acetylated peptides (Cho et al., 2016).

2. Reactivity in Allergenic Compounds

  • Studies on compounds like 2,5-Dimethyl- p-benzoquinonediimine, which is structurally similar to dimethyl-amino-acetylgluconic acid, have revealed insights into the reactivity of allergenic p-amino aromatic compounds. This reactivity plays a role in allergic contact dermatitis, with findings indicating complex oxido-reduction processes involved in forming reactive intermediates for N-formylation (Eilstein et al., 2007).

3. Quantitative Proteomics Applications

  • The use of stable isotope dimethyl labeling in proteomics research is notable. It allows for accurate quantification of protein expression in biological systems, proving to be a cost-effective and reliable method. This technique is applicable to a wide range of samples and aids in high-throughput proteomics experiments (Boersema et al., 2009).

4. In Heterocyclic Compound Synthesis

  • Dimethyl derivatives, similar to dimethyl-amino-acetylgluconic acid, are used in the synthesis of heterocyclic compounds. These compounds act as intermediates in the formation and modification of heterocyclic structures, a critical area in chemical research (Abu-Shanab et al., 2009).

5. Role in Nonribosomal Peptide Biosynthesis

  • Research on the dimethylation of amino acids, a process akin to the transformation of dimethyl-amino-acetylgluconic acid, reveals intricate steps in nonribosomal peptide biosynthesis. This insight is crucial for understanding the synthesis pathways of complex biological molecules (Mori et al., 2017).

properties

IUPAC Name

(2R,3S,4R,5R)-6-[2,2-bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O8/c1-10(2)21(11(3)4)18(22(12(5)6)13(7)8)20(29)30-9-14(23)15(24)16(25)17(26)19(27)28/h10-18,23-26H,9H2,1-8H3,(H,27,28)/t14-,15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSTWRHIGKXTLG-WCXIOVBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)C(C(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019816
Record name 6-(bis(bis(Isopropyl)amino)acetate)-D-gluconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-amino-acetylgluconic acid

CAS RN

13149-69-4
Record name D-Gluconic acid, 6-[2,2-bis[bis(1-methylethyl)amino]acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13149-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bis(bis(isopropyl)amino)acetate)-D-gluconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(bis(bis(Isopropyl)amino)acetate)-D-gluconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[bis[bis(isopropyl)amino]acetate]-D-gluconic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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